Methyl 5-acetylfuran-3-carboxylate
Overview
Description
Methyl 5-acetylfuran-3-carboxylate: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an acetyl group at the 5-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing methyl 5-acetylfuran-3-carboxylate involves the esterification of 5-acetylfuran-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Acylation: Another approach involves the acylation of furan-3-carboxylic acid with acetic anhydride in the presence of a catalyst like pyridine. The resulting 5-acetylfuran-3-carboxylic acid is then esterified with methanol to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-acetylfuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 5-acetylfuran-3-carboxylic acid, 5-acetylfuran-3-one.
Reduction: 5-(1-hydroxyethyl)furan-3-carboxylate.
Substitution: 5-acetylfuran-3-carboxamide, 5-acetylfuran-3-thiol.
Scientific Research Applications
Chemistry: Methyl 5-acetylfuran-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is also studied for its role in modulating biological pathways and its interactions with biomolecules.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drug candidates targeting specific diseases. Its derivatives are evaluated for their pharmacological activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 5-acetylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that interact with cellular components. The furan ring structure allows for π-π interactions with aromatic residues in proteins, influencing their function and activity. Additionally, the carboxylate ester group can be hydrolyzed to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 5-formylfuran-3-carboxylate: Similar structure with a formyl group instead of an acetyl group.
Methyl 5-hydroxyfuran-3-carboxylate: Contains a hydroxyl group at the 5-position.
Methyl 5-methylfuran-3-carboxylate: Features a methyl group at the 5-position.
Uniqueness: Methyl 5-acetylfuran-3-carboxylate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. The acetyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 5-acetylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLKTQFWZZKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potentially, yes. The paper highlights the synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, demonstrating the feasibility of modifying the furan ring system []. This suggests that similar synthetic approaches, with appropriate adjustments to reaction conditions and reagents, could be explored to functionalize Methyl 5-acetylfuran-3-carboxylate. Introducing different functional groups could modulate its physicochemical properties and potentially lead to the discovery of novel bioactive compounds.
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